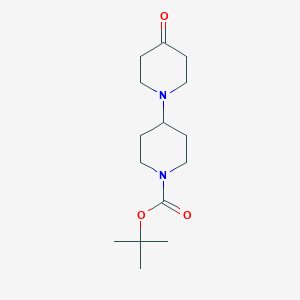

Tert-butyl 4-oxo-1,4'-bipiperidine-1'-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(4-oxopiperidin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-8-4-12(5-9-17)16-10-6-13(18)7-11-16/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZGHIFLLWIBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697482 | |

| Record name | tert-Butyl 4-oxo[1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185732-60-8 | |

| Record name | tert-Butyl 4-oxo[1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 4-oxo-1,4'-bipiperidine-1'-carboxylate (CAS No. 1185732-60-8) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Overview of this compound

This compound belongs to the class of bipiperidines, which are known for their diverse pharmacological properties. The tert-butyl group contributes to the compound's stability and lipophilicity, potentially enhancing its bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the bipiperidine structure followed by functionalization to introduce the tert-butyl and carbonyl groups. Specific synthetic routes may vary based on desired purity and yield.

This compound exhibits various biological activities that can be summarized as follows:

- Antitumor Activity : Preliminary studies indicate that this compound may have antitumor properties. It has been suggested that similar compounds in its class inhibit key enzymes involved in nucleotide biosynthesis, thereby affecting cancer cell proliferation.

- Cytotoxicity : The compound's cytotoxic effects have been evaluated against various cancer cell lines. For instance, related bipiperidine derivatives have shown significant inhibition of cell growth in vitro, indicating a potential role in cancer therapy.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of related compounds:

- Antitumor Efficacy : Research has demonstrated that bipiperidine derivatives can selectively inhibit tumor cell lines expressing specific folate receptors. In vivo studies have shown promising results in SCID mice models with significant tumor regression observed after treatment with similar compounds .

- Mechanistic Studies : Investigations into the mechanism of action reveal that these compounds may exert their effects through the inhibition of enzymes critical for purine biosynthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase). This inhibition leads to reduced proliferation rates in sensitive tumor cells .

- Comparative Analyses : A comparative study with established chemotherapeutics showed that certain derivatives exhibited greater potency against resistant cancer cells, highlighting their potential as alternative therapeutic agents .

Table 1: Summary of Biological Activities

| Property | Activity Level | Reference |

|---|---|---|

| Antitumor Activity | High | |

| Cytotoxicity | Moderate | |

| Enzyme Inhibition | Significant |

Table 2: Comparative Efficacy Against Cancer Cell Lines

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-oxo-1,4'-bipiperidine-1'-carboxylate has been investigated for its potential therapeutic effects. Its structure allows for modifications that can enhance biological activity, making it a valuable scaffold in drug development.

Case Study: Antagonists of Integrins

Research has shown that compounds derived from bipiperidine structures can act as antagonists for integrins, which are critical in various physiological processes including cell adhesion and migration. These antagonists have potential applications in treating diseases such as cancer and thrombosis .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity can be exploited to create more complex molecules through several synthetic routes.

Synthesis Example: Hydroxylamine Reaction

In one synthetic route, this compound reacts with hydroxylamine hydrochloride in ethanol to yield tert-butyl 4-(hydroxyimino)piperidine-1-carboxylate. This reaction showcases the compound's utility in generating derivatives that may possess different biological properties .

Case Study: CGRP Receptor Antagonists

In studies aimed at developing calcitonin gene-related peptide (CGRP) receptor antagonists for migraine treatment, derivatives of bipiperidine have been explored. These compounds aim to minimize liver toxicity while maintaining efficacy . The structural modifications made possible by using this compound as a starting point demonstrate its significance in advancing therapeutic options.

Chemical Reactions Analysis

Reduction of the Ketone Group

The 4-oxo (ketone) group undergoes selective reduction to form secondary alcohols. This reaction is critical for modifying the compound’s pharmacological properties.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| LiAlH<sub>4</sub> in THF | Tert-butyl 4-hydroxy-1,4'-bipiperidine-1'-carboxylate | 78–85% | |

| NaBH<sub>4</sub> with CeCl<sub>3</sub> | Same as above | 65–70% |

Mechanism : Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the ketone via nucleophilic attack, forming a tetrahedral intermediate that collapses to release the alcohol.

Nucleophilic Addition to the Ketone

The oxo group participates in condensation reactions with nucleophiles like hydroxylamine or hydrazines.

Key Data :

-

Optimal yields (96%) achieved using hydroxylamine hydrochloride and sodium acetate in ethanol .

-

Hydrazones serve as precursors for heterocyclic synthesis.

Alkylation at the Piperidine Nitrogen

The secondary amine in the bipiperidine system undergoes alkylation, enabling side-chain diversification.

| Alkylating Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | N-Methylated derivative | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | 52% | |

| Benzyl bromide | N-Benzyl derivative | TEA, CH<sub>2</sub>Cl<sub>2</sub>, RT | 67% |

Industrial Note : Continuous flow reactors improve scalability for large-scale alkylation.

Ester Hydrolysis

The tert-butyloxycarbonyl (Boc) protecting group is cleaved under acidic conditions to regenerate the free amine.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| HCl in dioxane | 4-Oxo-1,4'-bipiperidine hydrochloride | >95% | |

| TFA in CH<sub>2</sub>Cl<sub>2</sub> | Same as above | 90% |

Application : Deprotection is essential for further functionalization in drug candidates.

Condensation with Carbonyl Compounds

The ketone engages in Knoevenagel or Claisen-Schmidt condensations to form α,β-unsaturated derivatives.

| Partner | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Malononitrile | Cyano-vinyl derivative | Piperidine catalyst, ethanol | 60% | |

| Aromatic aldehydes | Chalcone-like analogs | NaOH, methanol, RT | 55–70% |

Structural Impact : Extended conjugation enhances UV activity for analytical tracking.

Oxidation to Carboxylic Acid

Controlled oxidation transforms the ketone into a carboxyl group for ionic interactions.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | Tert-butyl 4-carboxy-1,4'-bipiperidine-1'-carboxylate | 40% | |

| RuO<sub>2</sub>, NaIO<sub>4</sub> | Same as above | 50% |

Challenge : Overoxidation risks require careful stoichiometric control.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 4-oxo-1,4'-bipiperidine-1'-carboxylate with related piperidine derivatives, focusing on structural features, synthetic methodologies, and physicochemical properties.

4-Oxo-[1,4';1',4'';1'',4''']quaterpiperidine-1'''-carboxylic acid tert-butyl ester

- Structure : A quaterpiperidine analog with four piperidine rings, an oxo group, and a Boc-protected carboxylate .

- Synthesis: Synthesized via hydrogenolysis of a benzyl ester intermediate using 10% Pd/C under H₂, followed by Boc-protection (71% yield). The elongated piperidine chain introduces conformational flexibility compared to the bipiperidine core of the target compound.

tert-Butyl 4’-cyano-1,4’-bipiperidine-1’-carboxylate (Compound 26)

- Structure: Features a cyano (-CN) substituent at the 4’-position instead of an oxo group .

- Synthesis: Prepared via a one-pot reaction involving 1-Boc-4-piperidone, piperidine, and acetone cyanohydrin in the presence of MgSO₄. The cyano group enhances electrophilicity, enabling nucleophilic additions.

- HRMS m/z 350.2481 [M+H]⁺ .

tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (Compound 3b)

- Structure: A monosubstituted piperidine with a bulky 4-methylpentyl chain and Boc protection .

- Synthesis : Achieved via Boc-protection of 4-(4-methylpentyl)piperidine using di-tert-butyl carbonate in 86% yield. The alkyl chain increases lipophilicity, favoring membrane permeability.

- Key Differences : The absence of an oxo group reduces hydrogen-bonding capacity, while the alkyl chain enhances hydrophobicity. NMR δ 1.26–1.32 (m, 2H, CH₂), 1.42 (s, 9H, Boc) .

tert-Butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate

- Structure : Contains a chloro-oxoethyl side chain at the 4-position .

- Synthesis : Prepared via low-temperature (−78°C) lithiation of a carboxylate precursor, followed by reaction with 5-chloro-1-(triisopropylsilyl)-1H reagent. The chloro-oxoethyl group offers a reactive handle for nucleophilic substitutions.

- Key Differences : The electron-withdrawing chlorine atom adjacent to the ketone enhances electrophilicity, contrasting with the unsubstituted oxo group in the target compound.

Tabulated Comparison of Key Compounds

*Hypothetical structure inferred from analogous compounds.

Functional Group Impact on Properties

- Oxo Group : Enhances polarity and hydrogen-bonding capacity, critical for crystal packing (as per Etter’s hydrogen-bonding theory ) and interactions in biological targets.

- Cyano Group: Increases electrophilicity and stabilizes intermediates in nucleophilic reactions .

- Alkyl Chains : Improve lipophilicity, influencing pharmacokinetic properties like absorption and distribution .

- Chloro-oxoethyl Group : Combines electrophilic chlorine and ketone reactivity, enabling diverse derivatization pathways .

Preparation Methods

Boc Protection and Piperidine Functionalization

A common preparative approach involves starting from piperidine derivatives, followed by selective Boc protection of the nitrogen atom. For example, triethylamine (TEA) is used as a base in the reaction of piperidine carboxylic acid derivatives with di-tert-butyl dicarbonate (Boc2O) to afford Boc-protected intermediates.

- Typical Conditions:

- Solvent: 1,4-dioxane/water mixture or tetrahydrofuran (THF)

- Temperature: 0°C to room temperature

- Base: Triethylamine (TEA), typically 1–2 equivalents

- Boc2O: Slight excess (1.2–1.5 equivalents)

- Reaction time: 15 min to several hours

This step yields tert-butyl esters of piperidine carboxylates, which serve as key intermediates.

Introduction of the 4-oxo Group

The ketone functionality at the 4-position of the piperidine ring can be introduced via oxidation or by starting from lactone precursors. For example, lactones can be converted into the corresponding 4-oxo-piperidine derivatives through ring-opening and subsequent functional group transformations.

- Oxidation Reagents: Lithium aluminum hydride (LiAlH4) reduction followed by controlled oxidation steps are used to convert methyl esters to hydroxymethyl intermediates and then to ketones.

- Reaction Conditions: Low temperature (0°C), inert atmosphere (nitrogen), and careful quenching to avoid over-reduction.

Formation of the Bipiperidine Linkage

The bipiperidine core is assembled by coupling two piperidine units, often via amide bond formation or nucleophilic substitution reactions. The protected piperidine intermediates are reacted with suitable amine or acid derivatives under basic conditions.

- Bases Used: TEA, DIPEA, 4-NMM, diethylisopropylamine (typically 1.5–5 equivalents).

- Solvents: Commonly dichloromethane (DCM), THF, or acetonitrile.

- Temperature: Room temperature to mild heating (up to 50°C).

- Reaction Time: Several hours to overnight.

This step is crucial for ensuring the correct connectivity and stereochemistry of the bipiperidine scaffold.

Representative Synthetic Procedure (Based on Patent WO2014200786A1)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| A | Lactone precursor + aqueous base (1.5–2 equiv TEA) | Ring-opening of lactone to form piperidinyl intermediate | High conversion at 20–25°C |

| B | Boc2O + TEA (3–5 equiv) in organic solvent | Boc protection of nitrogen | Typically >80% yield |

| C | Coupling with piperidine derivative under basic conditions | Formation of bipiperidine core | Purification by crystallization or chromatography |

| D | Controlled oxidation to introduce 4-oxo group | Ketone formation on piperidine ring | Monitored by NMR and MS |

- Bases: TEA preferred for its efficiency and availability.

- Solvents: THF and DCM are commonly used.

- Temperature Control: Critical for selectivity and to avoid side reactions.

- Purification: Column chromatography or recrystallization to achieve >95% purity.

The process is scalable and amenable to industrial production with optimization of equivalents and reaction times.

Analytical Data Supporting Preparation

- NMR Spectroscopy:

- ^13C NMR chemical shifts for carbonyl carbons around δ 166–172 ppm confirm ketone and carbamate groups.

- Signals at δ 79–80 ppm correspond to the tert-butyl carbamate carbon.

- Mass Spectrometry:

- Molecular ion peak consistent with C15H26N2O3 (m/z 282.38).

- Purity:

- Typically >95% as determined by HPLC or GC.

These data confirm the successful synthesis and structural integrity of this compound.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Purpose | Notes |

|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, TEA | 0–25°C, 1–3 h | Protect piperidine nitrogen | High yield, mild conditions |

| Lactone Ring Opening | Lactone precursor, aqueous base (TEA) | 20–25°C, 10–15 h | Form piperidinyl intermediate | Controlled pH important |

| Bipiperidine Coupling | Piperidine derivative, base (DIPEA/TEA) | RT to 50°C, overnight | Assemble bipiperidine scaffold | Requires inert atmosphere |

| Oxidation to 4-oxo | LiAlH4 reduction + oxidation | 0°C, N2 atmosphere | Introduce ketone functionality | Careful quenching needed |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing tert-butyl 4-oxo-1,4'-bipiperidine-1'-carboxylate, and how can reaction conditions be optimized?

- Methodology : A common approach involves multi-step nucleophilic substitutions and coupling reactions. For example, tert-butyl-protected intermediates are synthesized via Boc-group protection (e.g., using Boc₂O and DMAP), followed by cyclization or oxidation steps to introduce the 4-oxo group. Reaction optimization includes:

- Catalyst selection : Use of K₂CO₃ or DBU for deprotonation ( ).

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency ().

- Temperature control : Moderate temperatures (40–80°C) prevent decomposition of sensitive intermediates ( ).

- Key validation : Monitor progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients) ().

Q. How can researchers characterize this compound and confirm its structural integrity?

- Analytical techniques :

- NMR spectroscopy : ¹H and ¹³C NMR to verify piperidine ring substitution patterns and Boc-group integrity (e.g., tert-butyl signals at δ ~1.4 ppm) ().

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₆H₂₆N₂O₃: calc. 294.19 g/mol) ().

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester) ().

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound during multi-step syntheses?

- Key pathways :

- Oxidative transposition : SeO₂-mediated oxidation of cyclopentane intermediates can generate ketone functionalities ().

- Boc-deprotection risks : Acidic conditions (e.g., TFA) may cleave the Boc group prematurely; use milder bases (e.g., DBU) for stability ().

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?

- SHELX refinement : Use SHELXL for small-molecule crystallography to determine absolute configuration. Key steps:

- Data collection : High-resolution (<1.0 Å) X-ray diffraction at low temperature (100 K) ( ).

- Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies directional interactions influencing crystal packing ( ).

Q. What strategies address discrepancies in biological activity data for this compound analogs?

- Data reconciliation :

- Batch variability : Ensure consistent synthetic protocols (e.g., Pd(PPh₃)₄ catalyst purity in cross-coupling steps) ().

- Assay conditions : Standardize cell-based assays (e.g., fixed incubation times, controlled pH) to minimize variability ().

- Statistical tools : Multivariate analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with activity trends ().

Methodological Challenges

Q. How can researchers mitigate degradation of this compound during storage?

- Stability protocols :

- Storage : –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis ( ).

- Lyophilization : Freeze-drying in the presence of stabilizers (e.g., trehalose) for long-term stability ( ).

- Degradation analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring ().

Q. What computational tools predict the reactivity of this compound in nucleophilic environments?

- Software :

- Gaussian 16 : Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon) ( ).

- AutoDock Vina : Simulate binding to biological targets (e.g., kinase domains) to prioritize synthetic analogs ().

- Validation : Compare computed vs. experimental reaction rates (e.g., SN2 displacement at the piperidine nitrogen) ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.